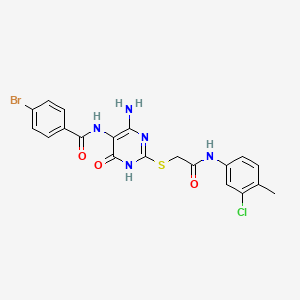
N-(4-amino-2-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with complex structures like the one mentioned often undergo extensive research to explore their potential applications, particularly in medicinal chemistry. Such investigations aim to understand the compound's behavior, reactivity, and possible utility in drug development.
Synthesis Analysis
Synthetic strategies for complex molecules often involve multi-step reactions, starting from simple precursors to gradually build up the desired structure. For example, the synthesis of related compounds involves condensation reactions, cyclization steps, and the introduction of specific functional groups at precise locations on the molecule to achieve the desired activity and properties (Huang et al., 2020).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's properties and reactivity. Techniques like X-ray crystallography and density functional theory (DFT) calculations provide detailed insights into the geometry, bond lengths, and angles, facilitating the prediction of molecular behavior. For instance, studies on related molecules utilize DFT to compare optimized geometric bond lengths and angles with X-ray diffraction values, helping to validate theoretical models (Huang et al., 2020).
Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization : Compounds with similar structural features have been utilized in the synthesis and characterization of novel aromatic polyimides. These materials show excellent solubility in organic solvents and high thermal stability, making them suitable for advanced material applications, such as in electronics and aerospace industries (Butt et al., 2005).
Bioreductive Drug Research : Analogous compounds have been investigated for their selective toxicity towards hypoxic cells, a property leveraged in designing bioreductive drugs for cancer therapy. These studies explore the oxygen-inhibited enzymatic reduction of nitro groups to amines or hydroxylamines, contributing to the compound's selective cytotoxicity (Palmer et al., 1995).
Anticancer Agent Development : Research into compounds with similar molecular frameworks has led to the identification of potential anticancer agents, such as kinesin spindle protein inhibitors. These inhibitors arrest cancer cells in mitosis, leading to cell death, and show promise in the treatment of various cancers (Theoclitou et al., 2011).
Antimicrobial Activity : Compounds bearing structural similarities have been synthesized and evaluated for their antimicrobial properties. Studies have identified molecules with significant inhibitory activity against a range of bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Desai et al., 2013).
Cancer Cell Line Inhibition : Another application involves the use of chemically related compounds in inhibiting the proliferation of various human cancer cell lines, including colon, lung adenocarcinoma, and gastric cancer cell lines. These findings highlight the potential for such compounds in cancer research and therapy development (Huang et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-amino-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClN5O3S/c1-10-2-7-13(8-14(10)22)24-15(28)9-31-20-26-17(23)16(19(30)27-20)25-18(29)11-3-5-12(21)6-4-11/h2-8H,9H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJBXHUTDHAZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Br)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2488235.png)
![(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2488237.png)
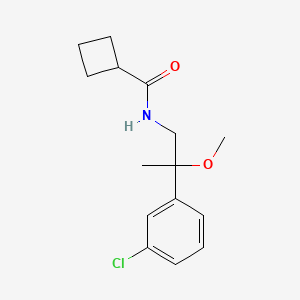
![1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,1'-cyclohexane]-5-ylprop-2-en-1-one](/img/structure/B2488242.png)

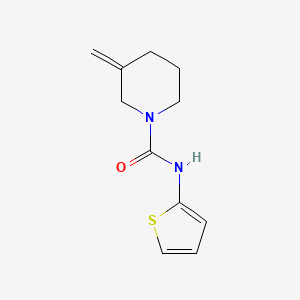
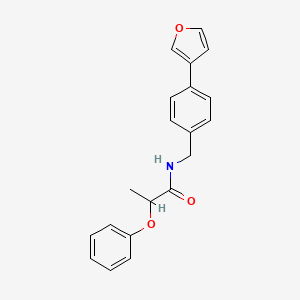

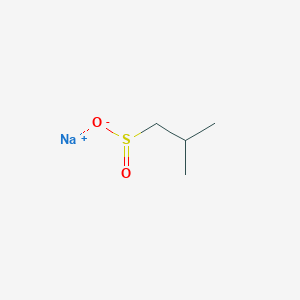
![2-(furan-3-carboxamido)-N-(2-methoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2488252.png)
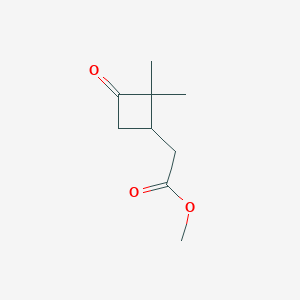


![N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2488258.png)